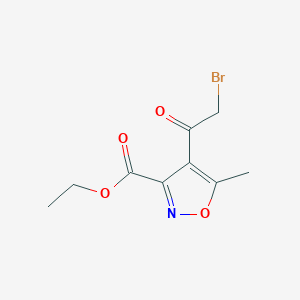

Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . Unfortunately, specific data on the molecular structure analysis of Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate is not available in the current literature.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Biomimetic Synthesis of α-cyclopiazonic Acid : The molecule is used in the synthesis of 5-substituted isoxazole-4-carboxylic esters, which are crucial starting materials for a proposed convergent, biomimetic synthesis of α-cyclopiazonic acid. This process involves a reaction sequence starting from ethyl acetoacetate, emphasizing its utility in complex organic syntheses (Moorthie et al., 2007).

One-Pot Synthesis of Polyhydroquinoline Derivatives : It is utilized in a halogen-free, one-pot synthesis method as a catalyst. This approach is clean and simple, yielding high-yield products over a short reaction time, highlighting its efficiency in facilitating organic reactions (Khaligh, 2014).

Microwave-Assisted Synthesis in Organic Chemistry : This compound plays a role in the microwave-assisted synthesis of new thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives. These methods are advantageous due to time reduction and yield improvements, demonstrating its utility in modern, efficient synthetic strategies (Youssef & Amin, 2012).

Lateral Lithiation in Organic Synthesis : The compound is involved in lateral lithiation processes, particularly in the synthesis of AMPA glutamate neurotransmitter analogs. This showcases its role in the creation of bioactive molecules and potential pharmaceuticals (Burkhart et al., 2001).

Biological and Medicinal Applications

Anticancer and Immunomodulatory Activities : Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate, a derivative, has been shown to exhibit significant inhibitory activities against colon and hepatocellular carcinoma cells, demonstrating its potential in cancer research and therapy (Abdel‐Aziz et al., 2009).

Synthesis of Potential Glycine Site Antagonists : Its derivatives are synthesized for potential use as glycine site N-methyl-D-aspartate receptor antagonists, indicating its relevance in neuropharmacology and the development of drugs targeting the central nervous system (Fabio & Pentassuglia, 1998).

Corrosion Inhibition in Industrial Processes : Pyranpyrazole derivatives, synthesized using this compound, have been studied as corrosion inhibitors for mild steel in industrial processes. Their efficiency and the ability to form protective films on metal surfaces highlight their industrial applications (Dohare et al., 2017).

Safety And Hazards

Based on the safety data sheet for a similar compound, Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle it with care, using protective equipment and in a well-ventilated area .

Propriétés

IUPAC Name |

ethyl 4-(2-bromoacetyl)-5-methyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4/c1-3-14-9(13)8-7(6(12)4-10)5(2)15-11-8/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQBVLQEMIRZAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C(=O)CBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2878078.png)

![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2878079.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2878087.png)

![3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2878089.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2878093.png)